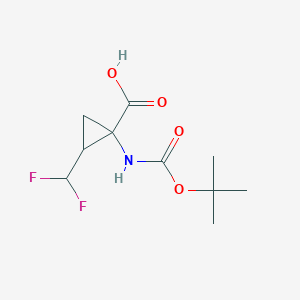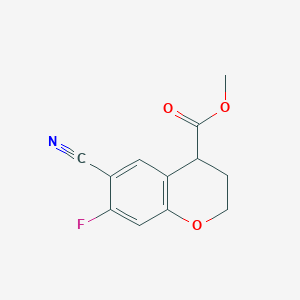![molecular formula C18H12FN3O B8462925 3-(4-Fluorophenyl)-1-hydroxy-2-(pyridin-4-YL)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B8462925.png)
3-(4-Fluorophenyl)-1-hydroxy-2-(pyridin-4-YL)-1H-pyrrolo[3,2-B]pyridine
Übersicht
Beschreibung
3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1h-Pyrrolo[3,2-B]Pyridine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine core substituted with a 4-fluorophenyl group and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1h-Pyrrolo[3,2-B]Pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-fluorophenyl group is coupled with the pyrrolo[3,2-b]pyridine core in the presence of a palladium catalyst.
Hydroxylation: The introduction of the hydroxy group can be achieved through various methods, including direct hydroxylation or through the use of protecting groups followed by deprotection.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(4-Fluorphenyl)-1-Hydroxy-2-(Pyridin-4-yl)-1H-Pyrrolo[3,2-b]Pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann unter bestimmten Bedingungen oxidiert werden, um ein Keton oder Aldehyd zu bilden.
Reduktion: Die Verbindung kann Reduktionsreaktionen, insbesondere am Pyridinring, eingehen, um Dihydropyridinderivate zu bilden.
Substitution: Das Fluoratom am Phenylring kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von Dihydropyridinderivaten.
Substitution: Bildung von substituierten Phenylderivaten.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorphenyl)-1-Hydroxy-2-(Pyridin-4-yl)-1H-Pyrrolo[3,2-b]Pyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird wegen seines Potenzials als antimikrobielles und antivirales Mittel untersucht
Biologische Forschung: Die Verbindung wird in Studien zu Enzyminhibition und Rezeptorbindung aufgrund ihrer einzigartigen Struktur verwendet.
Industrielle Anwendungen: Es wird für seine potenzielle Verwendung bei der Synthese anderer komplexer organischer Moleküle und als Baustein in Pharmazeutika untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(4-Fluorphenyl)-1-Hydroxy-2-(Pyridin-4-yl)-1H-Pyrrolo[3,2-b]Pyridin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder deren Funktion modulieren. Das Vorhandensein der Pyridin- und Pyrrolo[3,2-b]pyridin-Einheiten ermöglicht spezifische Interaktionen mit biologischen Makromolekülen, was zu seinen biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of 3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1h-Pyrrolo[3,2-B]Pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyridine and pyrrolo[3,2-b]pyridine moieties allows for specific interactions with biological macromolecules, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyridinderivate: Verbindungen wie 4-(4-Fluorphenyl)pyridin und 2-(4-Fluorphenyl)pyridin weisen strukturelle Ähnlichkeiten auf.
Pyrrolo[3,2-b]pyridinderivate: Verbindungen wie 2-(4-Fluorphenyl)-1H-pyrrolo[3,2-b]pyridin sind eng verwandt.
Einzigartigkeit
3-(4-Fluorphenyl)-1-Hydroxy-2-(Pyridin-4-yl)-1H-Pyrrolo[3,2-b]Pyridin ist einzigartig aufgrund der Kombination der 4-Fluorphenylgruppe und der Hydroxygruppe am Pyrrolo[3,2-b]pyridin-Kern. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die bei anderen ähnlichen Verbindungen nicht beobachtet werden .
Eigenschaften
Molekularformel |
C18H12FN3O |
|---|---|
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-1-hydroxy-2-pyridin-4-ylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C18H12FN3O/c19-14-5-3-12(4-6-14)16-17-15(2-1-9-21-17)22(23)18(16)13-7-10-20-11-8-13/h1-11,23H |
InChI-Schlüssel |
ZSMYZLKEZDYVPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(N2O)C3=CC=NC=C3)C4=CC=C(C=C4)F)N=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B8462853.png)

![1h-Pyrrolo[3,2-b]pyridine-2-carboxylic acid,1-[(3-chlorophenyl)methyl]-4,5-dihydro-5-oxo-4-phenyl-,ethyl ester](/img/structure/B8462866.png)





![6-Methyl-5-oxo-2,3,4,5-tetrahydro-benzo[b]azepine-1-carboxylic acid isopropyl ester](/img/structure/B8462908.png)

![Benzoic acid,3-chloro-5-[2-[[(phenylmethoxy)carbonyl]-4-pyridinylamino]ethoxy]-,methyl ester](/img/structure/B8462918.png)

